2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is of interest due to its potential biological activities and its structural uniqueness, which combines a triazine ring with sulfanyl and sulfamoyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring . The final step involves the acylation of the triazine derivative with 4-sulfamoylphenyl acetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for the triazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their activity . The sulfamoyl group can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-methoxyphenyl)acetamide
- **2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a triazine ring with both sulfanyl and sulfamoyl functional groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c18-27(24,25)14-8-6-13(7-9-14)20-16(23)11-26-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNSDGHKHROAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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